
N-tetradecanoyltaurine(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tetradecanoyltaurine(1-) is a fatty acid-taurine conjugate obtained by deprotonation of the sulfonate group of N-tetradecanoyltaurine; major species at pH 7.3. It is a conjugate base of a N-tetradecanoyltaurine.
Wissenschaftliche Forschungsanwendungen
Tellurene and Its Applications
Tellurene in Electronics and Energy Devices : Tellurene, a form of tellurium (Te), shows promising applications in electronics, sensors, optoelectronics, and energy devices due to its multifunctional properties, including semiconducting, photoconductive, thermoelectric, and piezoelectric characteristics. This has led to advances in understanding its fundamental properties and applications in prototypical devices (Wu et al., 2018).
Tellurium in Chemical and Biological Functions : As part of the N-acylhomoserine lactone family, tellurium-related compounds have demonstrated potent antibacterial properties against Gram-positive bacteria. This suggests their potential use in microbial interference and iron solubilization strategies, highlighting additional biological functions beyond known autoinducers (Kaufmann et al., 2005).
N-Oxyl Compounds in Electrocatalysis : N-Oxyl compounds, including those related to tellurium, have seen extensive use in electrosynthetic reactions. Their electrochemical properties facilitate a wide range of electrosynthetic reactions, contributing to structural properties and mechanisms in chemical and electrochemical catalysis (Nutting et al., 2018).
Tellurium in Organic Synthesis : Tellurium compounds serve as reducing agents in organic synthesis, useful in reduction processes of various organic substrates. Their use is advantageous due to mild experimental conditions and selectivity, highlighting their role in the radical reaction and the reduction of carbon-heteroatom bonds (Petragnani, 1998).
Tellurium Nanostructures in Biology : Emerging applications of tellurium nanostructures in biology include antibacterial, antiinflammatory, and immuno-modulating properties. These nanostructures have been utilized in biosensors, imaging, targeted drug delivery systems, and possess novel lipid-lowering, antioxidant, and free radical scavenging properties (Zare et al., 2017).
Eigenschaften
Produktname |
N-tetradecanoyltaurine(1-) |
|---|---|
Molekularformel |
C16H32NO4S- |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
2-(tetradecanoylamino)ethanesulfonate |
InChI |
InChI=1S/C16H33NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15-22(19,20)21/h2-15H2,1H3,(H,17,18)(H,19,20,21)/p-1 |
InChI-Schlüssel |
XPZFMHCHEWYIGE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




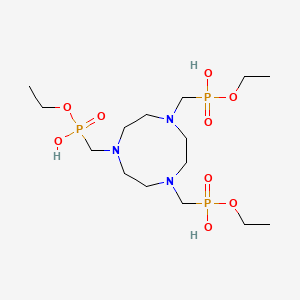
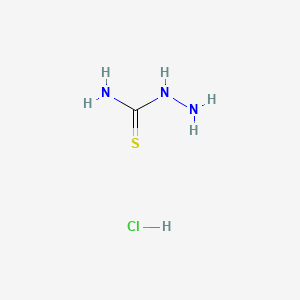
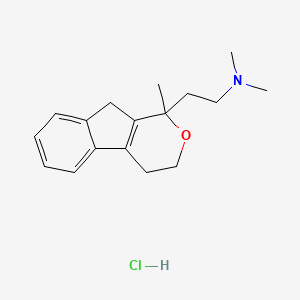
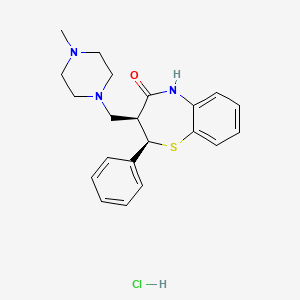
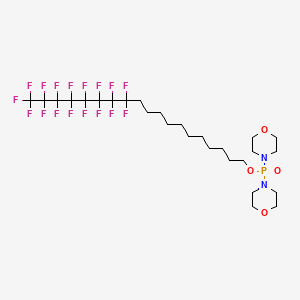

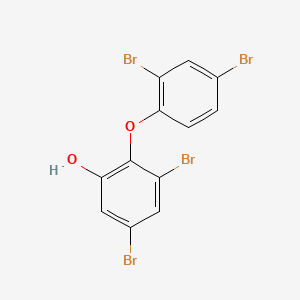
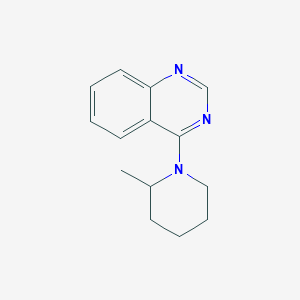
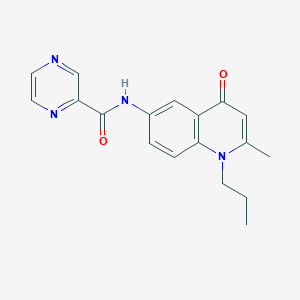
![4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)
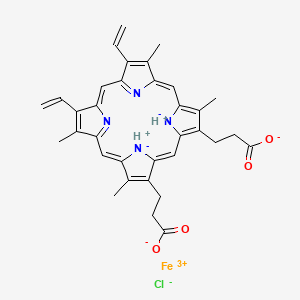
![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)
![4-[2-(4-Carbamimidoyl-2-methylphenyl)iminohydrazinyl]-3-methylbenzenecarboximidamide;dihydrochloride](/img/structure/B1228180.png)